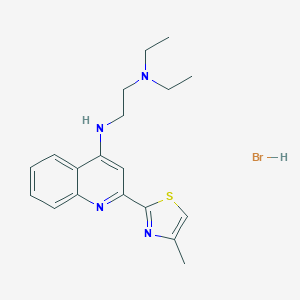

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide

Description

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a quinoline-based compound featuring a methyl-substituted thiazole ring at the 2-position of the quinoline scaffold and a diethyl-substituted ethylenediamine moiety. The hydrobromide salt enhances its stability and solubility.

Properties

CAS No. |

853333-54-7 |

|---|---|

Molecular Formula |

C19H25BrN4S |

Molecular Weight |

421.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-[2-(4-methyl-1,3-thiazol-2-yl)quinolin-4-yl]ethane-1,2-diamine;hydrobromide |

InChI |

InChI=1S/C19H24N4S.BrH/c1-4-23(5-2)11-10-20-17-12-18(19-21-14(3)13-24-19)22-16-9-7-6-8-15(16)17;/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,20,22);1H |

InChI Key |

PTWNIMSNYFFUHW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC(=NC2=CC=CC=C21)C3=NC(=CS3)C.Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the thiazole ring: This step involves the cyclization of appropriate intermediates to form the thiazole ring.

Alkylation and amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline and thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences :

- Quinoline Substituents: The target’s methylthiazole group contrasts with methoxyphenyl (), benzo[d]thiazole (), or halogenated () variants. Thiazole rings may enhance π-π stacking or metal coordination vs. methoxy groups’ electron-donating effects .

- Ethylenediamine Substitution: Diethyl groups (target, ) vs.

- Counterions : Hydrobromide (target) vs. hydrochloride () salts affect crystallinity and dissolution rates .

Antiviral Activity

- Quinoline-Diamine Derivatives: In , compounds like N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine exhibited potent anti-Zika virus activity (EC50 = 0.80 µM, SI = 243.75) . The target’s methylthiazole group may similarly enhance viral inhibition through hydrophobic interactions.

- Chloroquinolines: highlights N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine (Compound I) for anticancer activity, suggesting quinoline-ethylenediamine frameworks are viable in medicinal chemistry .

Anticancer Potential

- Chloroquinoline derivatives (e.g., Compound I, EC50 values unreported) showed enhanced cancer cell-killing effects at 10 µM, comparable to mefloquine derivatives . The target’s methylthiazole could modulate cytotoxicity via thiazole-mediated DNA intercalation or kinase inhibition.

Chemical and Physical Properties

- Solubility : Hydrobromide salts (target) generally exhibit higher aqueous solubility than free bases but lower than hydrochlorides (e.g., ’s hydrochloride salt) due to bromide’s larger ionic radius .

- Synthetic Routes: Similar compounds (e.g., ) utilize azeotropic water removal with Dean–Stark traps, suggesting the target could be synthesized via analogous amine-quinoline coupling .

Biological Activity

N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a quinoline moiety and a thiazole ring, is being explored for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide is C19H25BrN4S. Its molecular weight is approximately 404.39 g/mol. The compound contains nitrogen and sulfur heteroatoms, which are often associated with enhanced biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes related to cancer cell proliferation.

- Receptor Modulation : The quinoline structure may interact with various receptors, influencing cellular signaling pathways.

- Antimicrobial Activity : The thiazole moiety is known for its antimicrobial properties, suggesting potential applications in treating infections.

Anticancer Activity

Recent studies have indicated that N1,N1-Diethyl-N2-(2-(4-methylthiazol-2-yl)quinolin-4-yl)ethane-1,2-diamine hydrobromide exhibits significant cytotoxic effects against various cancer cell lines.

These results suggest that the compound may interfere with cancer cell viability through apoptosis induction or cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The observed MIC values indicate moderate antibacterial activity, particularly against gram-positive bacteria.

Case Studies

A notable case study involved the synthesis and biological evaluation of the compound in a series of experiments aimed at determining its efficacy as an anticancer agent. Researchers reported that treatment with the compound resulted in a dose-dependent decrease in cell viability across multiple cancer types, supporting its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.